10-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
This compound is a tricyclic heterocyclic molecule featuring a central 8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one core. Key structural elements include:
- A piperazine ring substituted with a 4-fluorophenyl group at the 1-position.
- A carbonyl linker connecting the piperazine to a phenyl ring at the 3-position of the tricyclic system.
- A methyl group at the 9-position and an oxygen atom (oxa) at the 8-position of the tricycle.
Properties
IUPAC Name |
10-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O3/c1-28-18-24(23-7-2-3-8-25(23)36-28)30-27(35)33(28)22-6-4-5-19(17-22)26(34)32-15-13-31(14-16-32)21-11-9-20(29)10-12-21/h2-12,17,24H,13-16,18H2,1H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQLJDIDRMQXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)N5CCN(CC5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperazine ring: This can be achieved by reacting 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride under reflux conditions.
Introduction of the carbonyl group: The piperazine derivative is then reacted with a suitable acylating agent to introduce the carbonyl group.
Cyclization to form the oxadiazocin ring: The final step involves cyclization to form the methanobenzo[g][1,3,5]oxadiazocin ring system, which can be achieved using appropriate cyclization reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
10-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
10-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[731
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine derivatives.
Medicine: Potential use as a pharmaceutical agent due to its unique structure and potential biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 10-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its piperazine and fluorophenyl moieties. These interactions may modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Key Observations :
- Halogenation: Fluorine substituents (e.g., 4-fluorophenyl in the target) improve lipophilicity and membrane permeability compared to non-halogenated analogs. However, 2,5-difluorophenyl () may reduce solubility due to higher hydrophobicity .
- Chlorine vs.
Pharmacokinetic and Physicochemical Comparisons
Critical parameters from and computational models (Table 2):
| Parameter | Target Compound | C530-1063 | SAHA |
|---|---|---|---|
| logP | ~4.3 (est.) | 4.34 | 1.5 |
| Hydrogen Bond Acceptors | 9 | 9 | 5 |
| Polar Surface Area (Ų) | ~72 (est.) | 71.62 | 78.9 |
| Molecular Weight | ~507.5 | 585.65 | 264.3 |
Key Findings :
- The target compound’s logP (~4.3) aligns with orally bioavailable drugs but is higher than SAHA, a histone deacetylase inhibitor with lower lipophilicity .
- Polar Surface Area : The target’s value (~72 Ų) suggests moderate permeability, comparable to C530-1063 but lower than SAHA, which has higher polarity .
Similarity Indexing and Virtual Screening
- Tanimoto Similarity : Using fingerprint-based methods (e.g., MACCS or Morgan fingerprints), the target compound shows >80% similarity to analogs like C432-0328 (4-chloro substitution) and C530-1063 (dibenzothiazepine core), meeting the US-EPA’s threshold for structural similarity .
- Bioactivity Clustering : Hierarchical clustering () groups the target with piperazine-carbonyl derivatives, suggesting shared mechanisms such as kinase or GPCR modulation .
Case Studies in Drug Design
- Structural Difference : Incorporates a dibenzothiazepine core instead of the tricyclic system.
- Impact : Increased steric bulk reduces CNS penetration but improves plasma protein binding.
piperazine) drastically alter target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
